

An In-depth Technical Guide to Diethyl Iodomethylphosphonate (CAS: 10419-77-9)

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Compound of Interest

Compound Name: DIETHYL
IODOMETHYLPHOSPHONATE

Cat. No.: B080390

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl iodomethylphosphonate is an organophosphorus compound of significant interest in synthetic organic chemistry. Its utility as a versatile building block stems from the presence of a reactive carbon-iodine bond and a phosphonate moiety. This combination allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable reagent in the synthesis of complex molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key reactions with detailed experimental protocols, and spectroscopic data.

Physicochemical Properties

Diethyl iodomethylphosphonate is a colorless to pale yellow liquid at room temperature.^[1] It is immiscible with water but soluble in many organic solvents.^{[2][3]} Due to its liquid state at ambient temperatures, its melting point is below 25 °C. Key physicochemical data are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	10419-77-9	[4]
Molecular Formula	C ₅ H ₁₂ IO ₃ P	[4]
Molecular Weight	278.03 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[1][5]
Boiling Point	112-114 °C at 1 mmHg; 119-120 °C at 5 Torr	[3][5]
Density	1.6606 g/cm ³ at 19 °C	[5]
Refractive Index (n _D 20)	1.497-1.499	[5]
Solubility	Immiscible with water; Soluble in organic solvents	[2][3]

Synthesis

The primary method for the synthesis of **diethyl iodomethylphosphonate** is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide, diiodomethane. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism where the phosphorus atom of the triethyl phosphite attacks one of the iodine-bearing carbon atoms of diiodomethane, leading to the formation of a phosphonium intermediate. Subsequent dealkylation by the iodide ion yields the desired **diethyl iodomethylphosphonate** and a volatile ethyl iodide byproduct.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

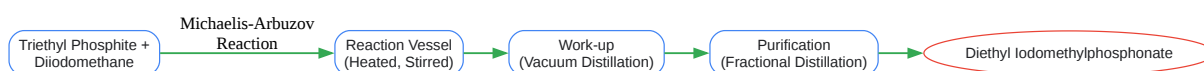
Materials:

- Triethyl phosphite
- Diiodomethane
- Round-bottom flask

- Reflux condenser
- Heating mantle with a stirrer
- Distillation apparatus
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place triethyl phosphite (1.0 equivalent).
- Under an inert atmosphere, add an excess of diiodomethane (typically 1.5-2.0 equivalents).
- Heat the reaction mixture with stirring. The reaction is often carried out at elevated temperatures, for example, between 100-150 °C.[6] The progress of the reaction can be monitored by observing the distillation of the ethyl iodide byproduct.
- After the reaction is complete (as indicated by the cessation of ethyl iodide formation), cool the mixture to room temperature.
- The excess diiodomethane and any remaining volatile impurities are removed by vacuum distillation.
- The crude **diethyl iodomethylphosphonate** is then purified by fractional distillation under reduced pressure to yield the final product.



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Caption: Synthesis workflow for **Diethyl Iodomethylphosphonate**.

Key Reactions and Applications

Diethyl iodomethylphosphonate is a valuable reagent for the introduction of a phosphonomethyl group into organic molecules. Its primary reactivity centers around the carbon-iodine bond, which readily undergoes nucleophilic substitution, and the activated methylene group adjacent to the phosphonate, which can be deprotonated to form a carbanion for use in olefination reactions.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high E-stereoselectivity.[7][8] In this reaction, the phosphonate is first deprotonated with a strong base to form a stabilized phosphonate carbanion. This carbanion then reacts with an aldehyde or ketone to form a β -hydroxyphosphonate intermediate, which subsequently eliminates a dialkylphosphate salt to yield the alkene.

Materials:

- **Diethyl iodomethylphosphonate**
- A strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
- Aldehyde or ketone
- Inert atmosphere (e.g., Nitrogen or Argon)
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- To a solution of **diethyl iodomethylphosphonate** (1.1 equivalents) in an anhydrous aprotic solvent under an inert atmosphere, add a strong base (1.0 equivalent) at a low temperature (e.g., 0 °C or -78 °C).

- Stir the mixture at this temperature for a period to allow for the complete formation of the phosphonate carbanion.
- Add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to afford the desired alkene.



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Caption: Horner-Wadsworth-Emmons reaction workflow.

Nucleophilic Substitution Reactions

The carbon-iodine bond in **diethyl iodomethylphosphonate** is susceptible to nucleophilic attack by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the facile introduction of a phosphonomethyl group onto different molecular scaffolds.

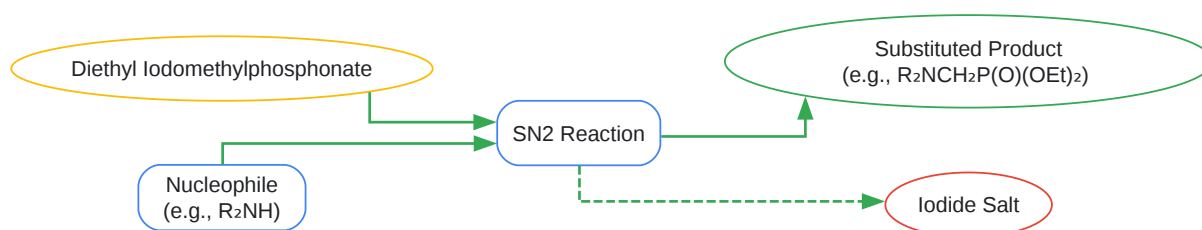
Materials:

- **Diethyl iodomethylphosphonate**

- Primary or secondary amine
- A suitable solvent (e.g., Acetonitrile, DMF)
- A non-nucleophilic base (e.g., Potassium carbonate, Triethylamine) (optional, to scavenge HI)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- In a round-bottom flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (1.1 equivalents) in a suitable solvent under an inert atmosphere.
- Add **diethyl iodomethylphosphonate** (1.0 equivalent) to the solution at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
- Upon completion, filter the reaction mixture to remove any inorganic salts.
- Remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the N-phosphonomethylated amine.



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Caption: General pathway for nucleophilic substitution.

Applications in Drug Development

Phosphonates are recognized as important pharmacophores in drug design as they can act as stable mimics of phosphates or carboxylates. The ability of **diethyl iodomethylphosphonate** to serve as a precursor for various functionalized phosphonates makes it a valuable tool in medicinal chemistry. For instance, it has been reported as a reagent in the synthesis of H₂N-Tyr(tBu)-vinyl sulfone, a potentially useful intermediate for the development of novel therapeutic agents.[2] The synthesis of vinyl sulfones often involves the reaction of a sulfonyl precursor with a suitable vinylating agent, and phosphonates can play a role in the construction of the vinyl moiety.

Spectroscopic Data

The structural characterization of **diethyl iodomethylphosphonate** is confirmed by various spectroscopic techniques.

Spectroscopic Data	Description	Reference(s)
^1H NMR	Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy groups, and a doublet for the iodomethyl protons coupled to the phosphorus atom.	[9][10]
^{13}C NMR	Expected signals include those for the methyl and methylene carbons of the ethoxy groups, and a signal for the iodomethyl carbon which will show coupling to the phosphorus atom.	[9]
^{31}P NMR	The ^{31}P NMR spectrum is expected to show a single resonance, the chemical shift of which is characteristic of an alkylphosphonate. The chemical shift for similar diethyl alkylphosphonates typically falls in the range of +20 to +35 ppm.	[11]
IR Spectroscopy	The IR spectrum shows characteristic absorptions for P=O stretching (around 1250 cm^{-1}), P-O-C stretching (around 1020-1050 cm^{-1}), and C-H stretching.	[4]

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. [4]

Safety and Handling

Diethyl iodomethylphosphonate is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to light and should be stored in a cool, dark place under an inert atmosphere.

Conclusion

Diethyl iodomethylphosphonate is a versatile and valuable reagent in organic synthesis with significant potential in the field of drug discovery and development. Its ability to undergo both nucleophilic substitution and Horner-Wadsworth-Emmons reactions allows for the construction of a wide array of complex molecules containing the phosphonate functional group. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and scientists in their synthetic endeavors.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DIETHYL IODOMETHYLPHOSPHONATE | 10419-77-9 [chemicalbook.com]
- 3. Diethyl iodomethylphosphonate, 98+% | Fisher Scientific [fishersci.ca]
- 4. Diethyl (iodomethyl)phosphonate | C₅H₁₂IO₃P | CID 82616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]

- 6. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jeol.com [jeol.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
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